N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[(2,4-Dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a 2-methyl group and a carboxamide-linked 2,4-dichlorobenzyl moiety. The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9-8-21-14(19-9)5-4-13(20-21)15(22)18-7-10-2-3-11(16)6-12(10)17/h2-6,8H,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHZQSKFPXARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives (Kinase Inhibitors)
describes five imidazo[1,2-b]pyridazine derivatives (compounds 13–17) designed as phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors. Key structural and pharmacological comparisons:
Key Findings :
Key Findings :
Dichlorophenyl-Containing Agrochemicals
and list pesticidal agents with 2,4-dichlorophenyl groups, such as propiconazole and diuron :
Key Findings :
- The target’s carboxamide linker distinguishes it from propiconazole ’s triazole, likely altering target specificity (e.g., kinase vs. CYP51 inhibition) .
Research Implications and Data Gaps
- Structural Optimization : Introducing polar groups (e.g., sulfonamide as in 15 ) could improve the target’s solubility without compromising dichlorophenyl-mediated potency .
- Safety Profiling : Analogous compounds (cpd 3 , diuron ) highlight the need to assess hERG inhibition and environmental toxicity .
- Therapeutic Potential: The dichlorophenyl moiety’s role in antifungal activity (cf. Itraconazole in ) warrants exploration for antimicrobial applications .
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